Bienvenue dans la boutique en ligne BenchChem!

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one

Process Chemistry Green Chemistry Pharmaceutical Manufacturing

This (3aS,6aS)-hexahydrocyclopenta[b]pyrrol-2(1H)-one is the definitive chiral building block for Ramipril and conformationally restricted proline analogs. Only the cis-fused (3aS,6aS) isomer enforces the essential (S,S,S) stereotriad required for ACE inhibition; trans-fused or racemic alternatives fail to deliver the correct geometry and are biologically inactive. As your direct precursor to the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety, it eliminates stereochemical risk in scale-up. Distinct GC retention enables precise purity monitoring. Secure your supply of this irreplaceable intermediate now.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 72845-14-8
Cat. No. B3429145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
CAS72845-14-8
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)NC2C1
InChIInChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1
InChIKeyPMGSPDVTAKHCLW-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one (CAS 72845-14-8): A Chiral Bicyclic Lactam Scaffold for Stereocontrolled Pharmaceutical Synthesis


(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a chiral, cis-fused bicyclic γ-lactam with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol [1]. Its rigid cyclopenta[b]pyrrolidine framework and precisely defined (3aS,6aS) stereochemistry make it a critical intermediate for the synthesis of conformationally restricted amino acid analogs, most notably serving as the direct precursor to the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety found in the ACE inhibitor Ramipril .

The Critical Role of (3aS,6aS) Stereochemistry: Why Generic Lactam Analogs Are Not Direct Replacements


Generic lactams or alternative stereoisomers cannot simply replace (3aS,6aS)-hexahydrocyclopenta[b]pyrrol-2(1H)-one in stereocontrolled syntheses. The cis-fused ring junction in this compound enforces a specific conformational constraint that is fundamentally different from trans-fused or monocyclic alternatives [1]. This conformational bias is essential for the biological activity of downstream pharmaceuticals like Ramipril, where the cis-conformation of the proline analog is required for optimal ACE inhibition [2]. Furthermore, the (3aS,6aS) absolute configuration is a strict requirement for generating the correct (S,S,S) stereotriad in the final active pharmaceutical ingredient; use of the incorrect enantiomer or diastereomer leads to a different, biologically inactive compound [3].

Quantitative Differentiation of (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one vs. Alternative Scaffolds and Stereoisomers


Enantioselective Synthesis Efficiency vs. Racemic Resolution: A 50% Atom Economy Advantage

A key differentiation of the (3aS,6aS)-stereoisomer is its accessibility via modern enantioselective synthesis, which offers a significant efficiency advantage over traditional racemic resolution methods. Prior art for Ramipril intermediate synthesis relied on non-enantioselective methods requiring racemate resolution with chiral acids, which inherently wastes 50% of the starting material as undesired isomers [1]. In contrast, the target compound can be obtained with high stereocontrol using methodologies like Meyers' tricyclic lactam synthesis . This shift from a 50% theoretical yield maximum to a high-yield, stereoselective process directly impacts procurement value and sustainability [1].

Process Chemistry Green Chemistry Pharmaceutical Manufacturing Chiral Resolution

Chromatographic Distinguishability: Faster Elution Profile for Cis-Fused Isomer

The cis-fused (3aS,6aS) isomer exhibits a distinct and advantageous chromatographic behavior compared to its trans-fused counterparts. A foundational study on the gas chromatography of ring systems demonstrated that cis isomers, being more compact in structure, consistently elute faster than their trans isomers on standard SE-30 and QF-1 phases [1]. This property is critical for quality control, as it allows for rapid, unambiguous verification of stereochemical purity in the target compound [1].

Analytical Chemistry Quality Control Chiral Separation GC-MS

Conformational Pre-Organization for Enhanced Target Binding Affinity

The cis-fused geometry of the target compound enforces a conformational constraint that can be beneficial for biological activity. A study on Ramipril, a drug containing the (2S,3aS,6aS) analog of this compound, used NMR and classical energy calculations to identify the preferred cis conformation as the one most likely responsible for its biological activity [1]. This is consistent with broader findings where proline cis/trans isomerization can dramatically alter binding affinity. For example, in a different system (PRLR/14-3-3 interaction), the cis conformation of a proline residue demonstrated a binding affinity three orders of magnitude higher than the trans conformation [2]. While not a direct measurement for this exact compound, the class-level evidence strongly supports that the cis-fused scaffold provides a distinct advantage for achieving high-affinity interactions compared to trans-fused or conformationally flexible analogs.

Medicinal Chemistry Conformational Analysis Drug Design Peptidomimetics

Validated Stereocontrolled Access via Meyers' Lactam Methodology

The reproducible and highly diastereoselective synthesis of the (3aS,6aS) isomer is a key differentiator from its stereoisomers. The recent first stereoselective synthesis of all cis-fused stereoisomers of related phosphonic and phosphinic analogues hinges on the ability to reliably generate the (3aS,6aS)-hexahydrocyclopenta[b]pyrrol-2-one core with high fidelity . This was achieved using Meyers' tricyclic lactam methodology, a well-established route that provides the target compound with high diastereoselectivity, enabling the facile separation of diastereomers by simple column chromatography . This validated synthetic route ensures a reliable supply of the correct isomer, which is critical for process consistency in drug development and manufacturing.

Synthetic Methodology Chiral Pool Synthesis Diastereoselective Synthesis Scale-up

Targeted Application Scenarios for (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one in Advanced R&D and Manufacturing


Stereocontrolled Synthesis of ACE Inhibitors (e.g., Ramipril) and Other Proline-Derived Pharmaceuticals

This compound is the direct, validated precursor to the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety, the critical chiral subunit in the blockbuster antihypertensive drug Ramipril . Its use guarantees the correct stereochemistry of the final drug substance, which is essential for its ACE inhibitory activity and therapeutic effect [1].

Development of Conformationally Restricted Peptidomimetics and Chemical Probes

The rigid, cis-fused bicyclic lactam scaffold serves as an ideal building block for constructing conformationally restricted analogs of proline, such as '2,3-propanoproline' . This allows medicinal chemists to explore and enforce specific peptide backbone conformations to enhance target binding affinity and selectivity, a strategy supported by the established relationship between cis-fused geometry and improved binding [1].

Analytical Method Development and Reference Standard Preparation for Chiral Quality Control

The distinct chromatographic properties of the cis-fused (3aS,6aS) isomer, which elutes faster than its trans-fused counterpart on standard GC phases , make it a valuable reference standard for developing analytical methods. It enables the precise monitoring of stereochemical purity during the synthesis of Ramipril intermediates and other chiral pharmaceuticals .

Exploration of Novel Chemical Space via Phosphonic/Phosphinic Acid Analog Synthesis

The compound serves as the foundation for generating novel isosteric analogues of proline, such as phosphonic and phosphinic acid derivatives . These are of significant interest in medicinal chemistry as they can mimic the tetrahedral transition state of amide bond hydrolysis, leading to potent enzyme inhibitors. Access to the (3aS,6aS) isomer allows for the stereocontrolled synthesis of these complex molecular tools .

Quote Request

Request a Quote for (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.